N-[(1-ethylpyrrolidin-2-yl)methyl]-6-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide
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Overview
Description
N-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-6-METHOXY-1H,4H,5H-BENZO[G]INDAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-6-METHOXY-1H,4H,5H-BENZO[G]INDAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials
Formation of Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions, where the nitrogen atom of the pyrrolidine ring attacks an electrophilic carbon center.
Methoxy Group Addition: The methoxy group is typically introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-6-METHOXY-1H,4H,5H-BENZO[G]INDAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-6-METHOXY-1H,4H,5H-BENZO[G]INDAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-6-METHOXY-1H,4H,5H-BENZO[G]INDAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamides: Known for their biological activities and used in medicinal chemistry.
Pyrrolidine derivatives: Widely studied for their pharmacological properties.
Uniqueness
N-[(1-ETHYLPYRROLIDIN-2-YL)METHYL]-6-METHOXY-1H,4H,5H-BENZO[G]INDAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H26N4O2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-6-methoxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C20H26N4O2/c1-3-24-11-5-6-13(24)12-21-20(25)19-16-10-9-14-15(18(16)22-23-19)7-4-8-17(14)26-2/h4,7-8,13H,3,5-6,9-12H2,1-2H3,(H,21,25)(H,22,23) |
InChI Key |
HCARIAQVEIRSIV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C3CCC4=C(C3=NN2)C=CC=C4OC |
Origin of Product |
United States |
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